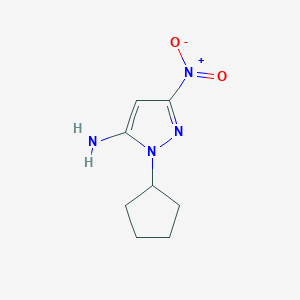
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride, commonly known as Memantine, is a medication that is primarily used to treat moderate to severe Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory processes. In
Mechanism of Action
Memantine works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate, a neurotransmitter that is essential for learning and memory processes. By regulating the activity of glutamate, Memantine helps to improve cognitive function and slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects, including the regulation of glutamate activity, the reduction of oxidative stress, and the prevention of neuronal death. It has also been shown to improve cognitive function and reduce the severity of symptoms in patients with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Memantine is its ability to regulate glutamate activity without causing significant side effects. However, its effectiveness in treating neurological disorders may be limited by its narrow therapeutic window and the potential for drug interactions with other medications.
Future Directions
There are several potential future directions for Memantine research, including the investigation of its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research may focus on developing more effective formulations of Memantine that can be administered in lower doses and have fewer side effects. Finally, there may be potential for Memantine to be used in combination with other medications to improve its therapeutic effects.
Synthesis Methods
Memantine is synthesized by reacting 1-adamantanamine with ethyl chloroacetate to form N-ethyl-1-adamantylamine. This is then reacted with diethylamine and chloroacetyl chloride to form N-((1r,3r,5r,7r)-adamantan-2-yl)-2-(diethylamino)acetamide hydrochloride.
Scientific Research Applications
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential use in treating depression, anxiety, and neuropathic pain.
properties
IUPAC Name |
N-(2-adamantyl)-2-(diethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.ClH/c1-3-18(4-2)10-15(19)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,3-10H2,1-2H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMRNAGQYUXVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2784552.png)
![6-({4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2784554.png)



![ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2784565.png)


![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)



![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)